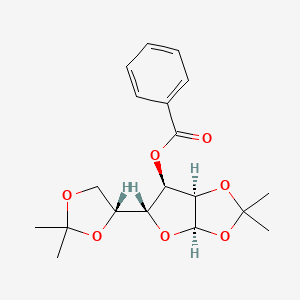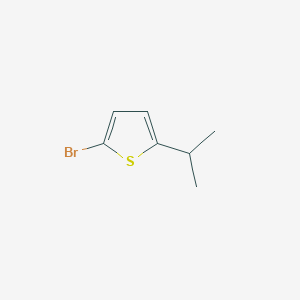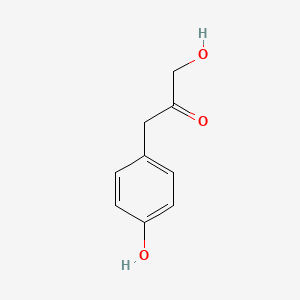![molecular formula C11H15NO2 B3257728 2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde CAS No. 293766-80-0](/img/structure/B3257728.png)
2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde
説明
2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde, also known as vanillin acetamide, is a chemical compound that is widely used in various scientific research applications. It is a white to off-white powder with a molecular weight of 193.25 g/mol and a melting point of 147-150 °C. This compound is synthesized by the reaction of vanillin with acetamide in the presence of an acid catalyst.
科学的研究の応用
Photoinitiator in Polymerization Reactions
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone serves as an effective photoinitiator in polymerization reactions. Its ability to absorb ultraviolet (UV) light allows it to initiate polymerization processes. Notably, it has been employed in the following applications:
Polyacrylamide-grafted Chitosan Nanoparticles: Researchers have synthesized polyacrylamide-grafted chitosan nanoparticles (NCS-g-PAM) by copolymerizing acrylamide and chitosan nanoparticles using this compound as a photo-initiator . These nanoparticles have potential applications in drug delivery, wastewater treatment, and biomedicine.
Hydrophobic Polyurethane Sponge: 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone has been utilized to create hydrophobic polyurethane sponges through thiol–ene click reactions. These sponges find use in oil spill cleanup, water purification, and absorbent materials .
Synthesis of Coumarin Derivatives
The compound has been employed in the synthesis of coumarin derivatives. For instance:
- [ (4-Methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins : Researchers have synthesized new coumarin derivatives by reacting 7-amino-4-methylcoumarin with various organic halides. These derivatives exhibit diverse biological activities and may serve as potential drug candidates .
特性
IUPAC Name |
2-hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12(3)10-5-4-9(7-13)11(14)6-10/h4-8,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URANKRYHZADQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC(=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydron;lanthanum(3+);1-(2-oxidonaphthalen-1-yl)-3-[[3-oxido-4-(2-oxidonaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]naphthalen-2-olate](/img/structure/B3257674.png)
![3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3257689.png)
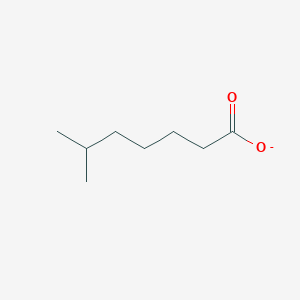
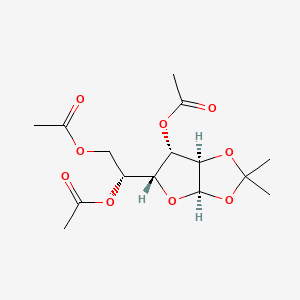


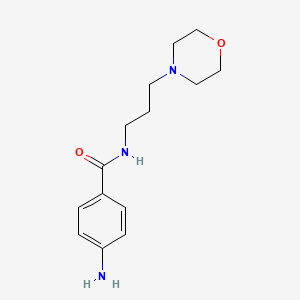
![(1S,4S)-2-Phenyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B3257741.png)

